molecular formula C18H18N2O3 B4756464 N-allyl-2-[(3-methoxybenzoyl)amino]benzamide

N-allyl-2-[(3-methoxybenzoyl)amino]benzamide

Cat. No. B4756464
M. Wt: 310.3 g/mol
InChI Key: UPJLGYXISOLHTA-UHFFFAOYSA-N
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Description

N-allyl-2-[(3-methoxybenzoyl)amino]benzamide, also known as AMB, is a chemical compound that has been extensively studied in the field of medicinal chemistry. It is a small molecule inhibitor that has shown promising results in the treatment of various diseases, including cancer and inflammation.

Mechanism of Action

The mechanism of action of N-allyl-2-[(3-methoxybenzoyl)amino]benzamide involves the inhibition of a protein called heat shock protein 90 (Hsp90). Hsp90 is a chaperone protein that is responsible for the folding and stabilization of many proteins involved in cell growth and survival. By inhibiting Hsp90, N-allyl-2-[(3-methoxybenzoyl)amino]benzamide disrupts the function of these proteins, leading to the inhibition of cancer cell growth and the reduction of inflammation.
Biochemical and Physiological Effects:
N-allyl-2-[(3-methoxybenzoyl)amino]benzamide has been shown to have several biochemical and physiological effects. In cancer cells, it inhibits the growth and survival of cancer cells by inducing cell cycle arrest and apoptosis. In addition, it has been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for the growth and spread of cancer cells. In inflammatory diseases, N-allyl-2-[(3-methoxybenzoyl)amino]benzamide reduces the production of inflammatory cytokines, leading to a reduction in inflammation.

Advantages and Limitations for Lab Experiments

One of the advantages of N-allyl-2-[(3-methoxybenzoyl)amino]benzamide is its high potency and selectivity towards Hsp90, making it an effective inhibitor of cancer cell growth and inflammation. However, one limitation is its low solubility in water, which can make it difficult to use in certain lab experiments. In addition, its mechanism of action is not fully understood, which can make it challenging to optimize its therapeutic potential.

Future Directions

There are several future directions for the research on N-allyl-2-[(3-methoxybenzoyl)amino]benzamide. One direction is to optimize its synthesis method to improve its solubility and yield. Another direction is to further investigate its mechanism of action and identify potential targets for its therapeutic applications. In addition, there is a need for more studies to evaluate its safety and efficacy in preclinical and clinical trials. Overall, the research on N-allyl-2-[(3-methoxybenzoyl)amino]benzamide has shown promising results, and it has the potential to be a valuable therapeutic agent for the treatment of cancer and inflammatory diseases.

Scientific Research Applications

N-allyl-2-[(3-methoxybenzoyl)amino]benzamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to inhibit the growth of cancer cells, including breast, prostate, and colon cancer cells. In addition, it has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis.

properties

IUPAC Name

2-[(3-methoxybenzoyl)amino]-N-prop-2-enylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3/c1-3-11-19-18(22)15-9-4-5-10-16(15)20-17(21)13-7-6-8-14(12-13)23-2/h3-10,12H,1,11H2,2H3,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPJLGYXISOLHTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NC2=CC=CC=C2C(=O)NCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(3-methoxybenzoyl)amino]-N-prop-2-enylbenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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